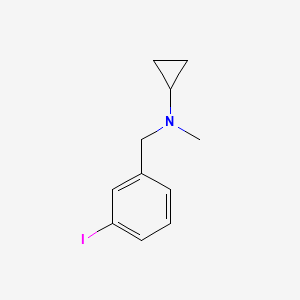

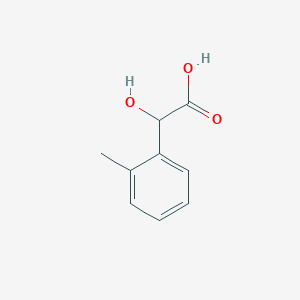

Hydroxy-o-tolyl-acetic acid

Descripción general

Descripción

Hydroxy-o-tolyl-acetic acid is a biochemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used for research purposes .

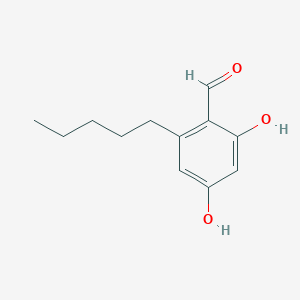

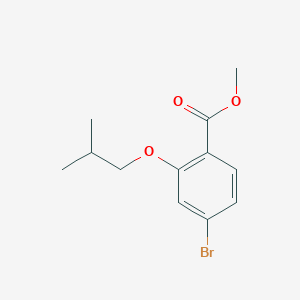

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The linear formula is CH3C6H4CH2CO2H .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that esters, which are similar compounds, can undergo hydrolysis, a reaction where they are split with water .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 97.24°C, a boiling point of approximately 337.3°C at 760 mmHg, a density of approximately 1.3 g/cm3, and a refractive index of n20D 1.58 .

Aplicaciones Científicas De Investigación

Sugar Fragmentation in the Maillard Reaction

One study explored the formation of acetic acid through sugar fragmentation in the Maillard reaction, a process relevant to food chemistry. It was found that acetic acid can be generated from glucose under controlled conditions, highlighting a hydrolytic beta-dicarbonyl cleavage mechanism as a pathway for organic acid formation (Davidek, Devaud, Robert, & Blank, 2006).

Effects of Alpha‐Hydroxy Acids on Skin

Research into alpha‐hydroxy acids (AHAs), which include glycolic and lactic acids, has shown their effectiveness in skin rejuvenation. These compounds accelerate desquamation and epidermal remodeling, which can lead to improvements in photo-damaged skin (Yamamoto, Uede, Yonei, Kishioka, Ohtani, & Furukawa, 2006).

Removal of Acetic Acid from Biomass Hydrolysates

In biofuel production, the presence of acetic acid in biomass hydrolysates can inhibit microbial fermentation. Studies have compared the efficiency of anion exchange membranes and resins for acetic acid removal, suggesting that membranes might offer better performance in terms of capacity and sugar loss, potentially improving bioconversion processes (Wickramasinghe & Grzenia, 2006).

Biotransformations and Chiral Auxiliaries

Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, an organophosphorus compound, has shown its potential in biotransformations and as a chiral auxiliary compound. These studies demonstrate the stereoselective hydrolysis of its derivatives and its applicability as chiral derivatizing agents for amines and alcohols, offering insights into organic synthesis and pharmaceutical applications (Majewska, 2015; Majewska, 2019).

Growth and Polyhydroxybutyrate Production Under Acetic Acid Stress

The growth of Cupriavidus necator and its production of polyhydroxybutyrate (PHB) in the presence of acetic acid has been studied, revealing that acetic acid can be utilized by the bacterium for growth and PHB production, despite its inhibitory effects at higher concentrations. This research has implications for bioplastic production using lignocellulosic hydrolysates (Marudkla, Lee, Wannawilai, Chisti, & Sirisansaneeyakul, 2018).

Direcciones Futuras

While specific future directions for Hydroxy-o-tolyl-acetic acid are not detailed in the search results, it’s worth noting that indole derivatives, which are structurally similar to this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

Mecanismo De Acción

Mode of Action

It’s known that aromatic compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact interaction of Hydroxy-o-tolyl-acetic acid with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It’s known that aromatic compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways and their downstream effects related to this compound are subjects for future research.

Propiedades

IUPAC Name |

2-hydroxy-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHVBUDHMBQPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

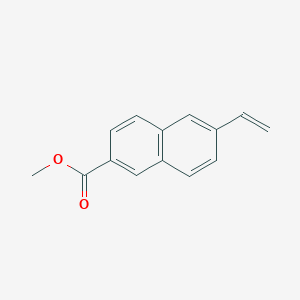

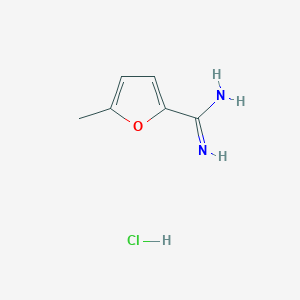

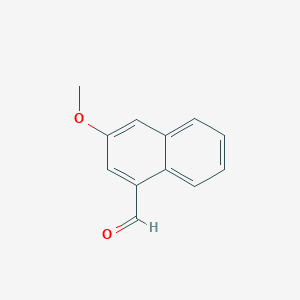

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)

![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)

![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)